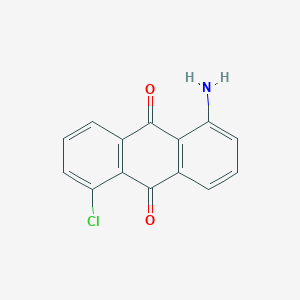
1-Amino-5-chloroanthraquinone
Vue d'ensemble
Description
1-Amino-5-chloroanthraquinone is a derivative of anthraquinone, a polycyclic aromatic compound with a variety of applications, particularly in the field of dyes and pigments. The chloro and amino groups attached to the anthraquinone core significantly alter its chemical properties and reactivity, making it a valuable intermediate in the synthesis of various compounds, including those with antineoplastic and cytotoxic activities .
Synthesis Analysis
The synthesis of chloro-substituted aminoanthraquinones, such as 1-amino-5-chloroanthraquinone, involves the treatment of dichloroquinizarin with substituted amines. The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the substitution pattern on the anthraquinone ring. For instance, using pyridine as a solvent tends to replace one halogen atom with an amino group, while butanol favors the formation of 1,4-dichloro-5-hydroxy-8-(substituted amino)anthraquinones . Additionally, the synthesis of 1-amino-2,4-dichloroanthraquinone, a closely related compound, has been achieved through the chlorination of 1-aminoanthraquinone in boiling aliphatic organic solvents .
Molecular Structure Analysis
The molecular structure of 1-amino-5-chloroanthraquinone and its derivatives is characterized by the presence of amino and chloro substituents, which can influence the molecule's electronic properties and reactivity. The solid-state supramolecular architecture of 1-aminoanthraquinone, a related compound, has been studied using single-crystal X-ray structural analysis, revealing that the molecules are joined together in infinite chains by hydrogen bonds and stacked by face-to-face π-π and C-H-π interactions .
Chemical Reactions Analysis
1-Amino-5-chloroanthraquinone can undergo various chemical reactions due to the presence of reactive amino and chloro groups. For example, the amino group can participate in condensation reactions with arylamines, followed by sulfonation to produce blue acid dyestuffs . The chloro group, on the other hand, can be displaced by other nucleophiles, leading to the formation of different substituted anthraquinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-amino-5-chloroanthraquinone derivatives are influenced by the substituents on the anthraquinone core. These compounds exhibit a range of spectroscopic, acid-base, and electrochemical properties, as demonstrated by the study of amino acid chromophores attached to the anthraquinone skeleton . The presence of amino and chloro groups can also enhance the corrosion inhibition efficiency of these compounds against steel in certain environments . Furthermore, the antineoplastic activity of anthraquinones with aminoalkylamino side chains has been linked to their molecular structure, indicating that the presence of certain substituents is crucial for biological activity .
Applications De Recherche Scientifique
1. Fluorescent Chemosensor for Ferric Ion Detection
- Application Summary : Poly(1-amino-5-chloroanthraquinone) (PACA) has been developed as a fluorescent sensor for the determination of Fe(III) in semi-aqueous solution at pH 7.0 .
- Methods of Application : PACA was synthesized by a chemically oxidative interfacial polymerization . The sensor exhibited remarkably high sensitivity toward Fe3+ since the fluorescence of the polymer could be significantly quenched even though trace Fe3+ was added .
- Results or Outcomes : The sensor showed a linear fluorescence emission response over a wide concentration range from 1.0×10−10 to 1.0×10−4 M, with an ultra-low detection limit of 2.0×10−11 M . The quenching of the fluorescence was found to be static one due to the formation of non-fluorescent complex in the ground state .
2. Lead Adsorbents
- Application Summary : Intrinsically conducting nanofibrils of poly(1-amino-5-chloroanthraquinone) (PACA) were successfully synthesized and used as lead adsorbents .
- Methods of Application : PACA nanofibrils were synthesized via the interfacial chemical oxidative polymerization of 1-amino-5-chloroanthraquinone (ACA) monomers in biphasic systems .
- Results or Outcomes : With a clean surface, high negatively charged density, and thermostability, as well as strong blue-light emitting fluorescence property, PACA nanofibrils are very promising materials for the fabrication of advanced iron sensors and lead adsorbents .
3. Fluorescent Probe for Metal Cations
- Application Summary : Poly(1-amino-5-chloroanthraquinone) (PACA) has been developed as a fluorescent probe for the determination of various metal cations in semi-aqueous solution .
- Methods of Application : PACA was synthesized by a chemically oxidative interfacial polymerization . The sensor exhibited high sensitivity toward various metal cations since the fluorescence of the polymer could be significantly quenched even though trace amounts of metal cations were added .
- Results or Outcomes : The sensor showed a linear fluorescence emission response over a wide concentration range, with an ultra-low detection limit . The quenching of the fluorescence was found to be static due to the formation of non-fluorescent complex in the ground state .
4. Mercury Removal
- Application Summary : Poly(1-amino-5-chloroanthraquinone) (PACA) nanofibrils were applied as novel nanoadsorbents for highly toxic mercury removal from aqueous solutions .
- Methods of Application : A series of batch adsorption experiments were conducted to study the effect of adsorbent dose, pH, contact time, and metal concentration on Hg(II) uptake by PACA nanofibrils .
- Results or Outcomes : PACA nanofibrils were found to be effective in removing mercury from aqueous solutions .
5. Fluorescent Probe for Various Metal Cations
- Application Summary : Poly(1-amino-5-chloroanthraquinone) (PACA) has been developed as a fluorescent probe for the determination of various metal cations in semi-aqueous solution .
- Methods of Application : PACA was synthesized by a chemically oxidative interfacial polymerization . The sensor exhibited high sensitivity toward various metal cations since the fluorescence of the polymer could be significantly quenched even though trace amounts of metal cations were added .
- Results or Outcomes : The sensor showed a linear fluorescence emission response over a wide concentration range, with an ultra-low detection limit . The quenching of the fluorescence was found to be static due to the formation of non-fluorescent complex in the ground state .
6. Highly Toxic Mercury Removal
- Application Summary : Poly(1-amino-5-chloroanthraquinone) (PACA) nanofibrils were applied as novel nanoadsorbents for highly toxic mercury removal from aqueous solutions .
- Methods of Application : A series of batch adsorption experiments were conducted to study the effect of adsorbent dose, pH, contact time, and metal concentration on Hg(II) uptake by PACA nanofibrils .
- Results or Outcomes : PACA nanofibrils were found to be effective in removing mercury from aqueous solutions .
Safety And Hazards
Orientations Futures
PACA nanofibrils are highly water-dispersible and self-stable with no need to add any stabilizers . With a clean surface, high negatively charged density, and thermostability, as well as strong blue-light emitting fluorescence property, PACA nanofibrils are very promising materials for the fabrication of advanced iron sensors and lead adsorbents .
Propriétés
IUPAC Name |
1-amino-5-chloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16)12(8)14(7)18/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMGEKACAOTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059447 | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Amino-5-chloroanthraquinone | |
CAS RN |
117-11-3 | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINO-5-CHLOROANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-5-chloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-1-CHLOROANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5D22IE4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-AMINO-5-CHLOROANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2579 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



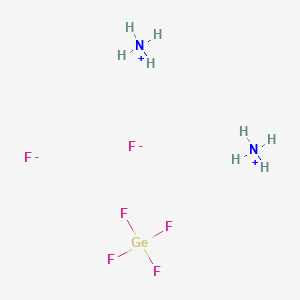
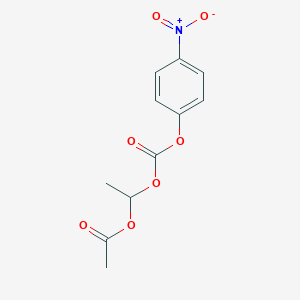
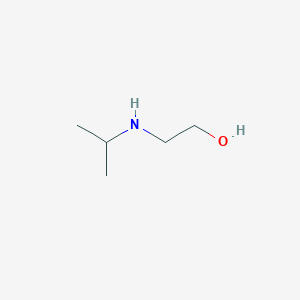
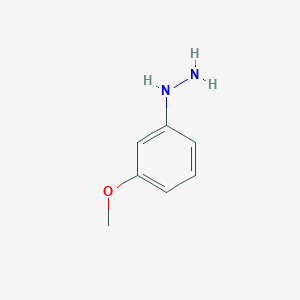
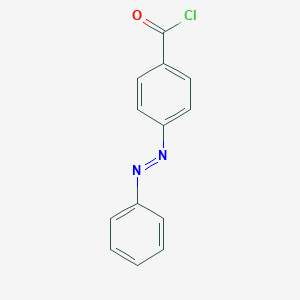
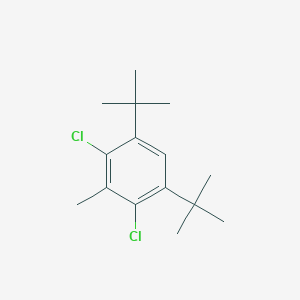
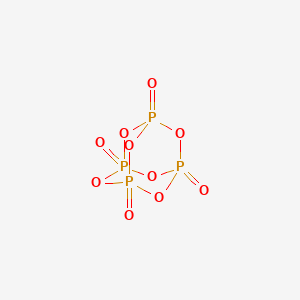
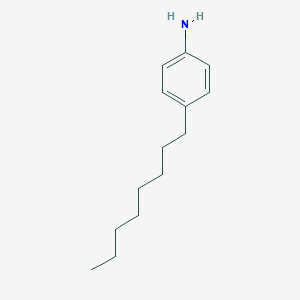
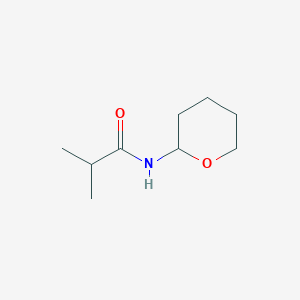
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
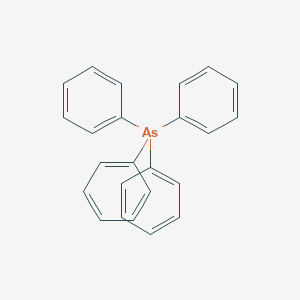
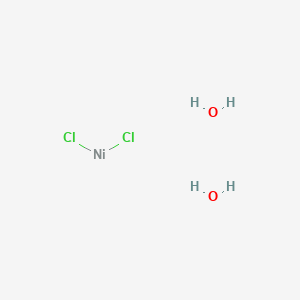
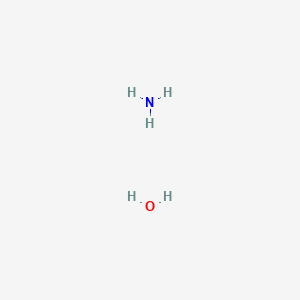
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)